molecular formula C26H32Cl2O5 B13981829 3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione

3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2h-naphtho[2,3-b]pyran-5,10-dione

Cat. No.: B13981829
M. Wt: 495.4 g/mol
InChI Key: ZLFOHASQVSADOU-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione involves multiple steps, starting from simpler organic molecules. The key steps include chlorination, cyclization, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired stereochemistry and functional group transformations .

Industrial Production Methods

Industrial production of this compound typically involves fermentation processes using Streptomyces cultures. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form. Advanced chromatographic techniques are employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions typically yield ketones or aldehydes, while reduction reactions produce alcohols .

Scientific Research Applications

3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione has several scientific research applications:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its antimicrobial properties against various bacterial strains.

    Medicine: Explored for its potential as an estrogen receptor antagonist and its inhibitory effects on mitochondrial enzymes.

    Industry: Utilized in the development of new antibiotics and other bioactive compounds

Mechanism of Action

The compound exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

    Napyradiomycin A2: Another member of the napyradiomycin family with similar biological activities.

    Napyradiomycin B1: Differing in its side chain structure, it exhibits distinct biological properties.

    Napyradiomycin C1: Known for its potent antimicrobial activity.

Uniqueness

3,4a-Dichloro-10a-(3,7-dimethyl-2,6-octadienyl)-3,4,4a,10a-tetrahydro-6,8-dihydroxy-2,2,7-trimethyl-2H-naphtho[2,3-b]pyran-5,10-dione stands out due to its unique combination of chlorinated and hydroxylated functional groups, contributing to its diverse biological activities and potential therapeutic applications .

Properties

Molecular Formula

C26H32Cl2O5

Molecular Weight

495.4 g/mol

IUPAC Name

3,4a-dichloro-10a-(3,7-dimethylocta-2,6-dienyl)-6,8-dihydroxy-2,2,7-trimethyl-3,4-dihydrobenzo[g]chromene-5,10-dione

InChI

InChI=1S/C26H32Cl2O5/c1-14(2)8-7-9-15(3)10-11-26-22(31)17-12-18(29)16(4)21(30)20(17)23(32)25(26,28)13-19(27)24(5,6)33-26/h8,10,12,19,29-30H,7,9,11,13H2,1-6H3

InChI Key

ZLFOHASQVSADOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C2C(=C1O)C(=O)C3(CC(C(OC3(C2=O)CC=C(C)CCC=C(C)C)(C)C)Cl)Cl)O

Origin of Product

United States

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